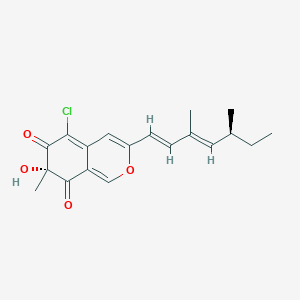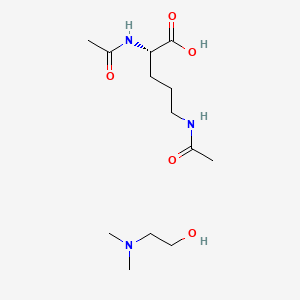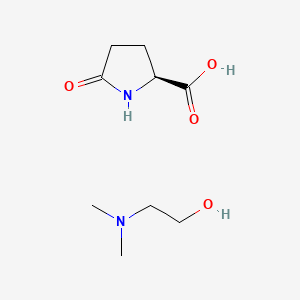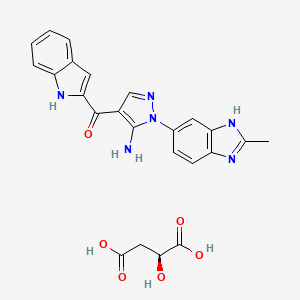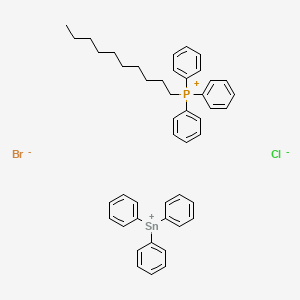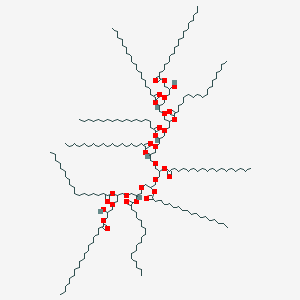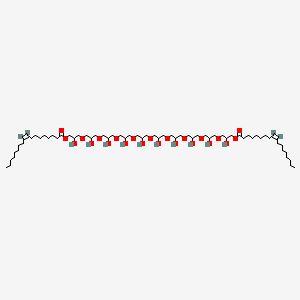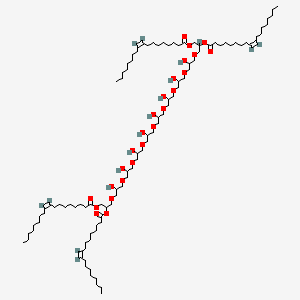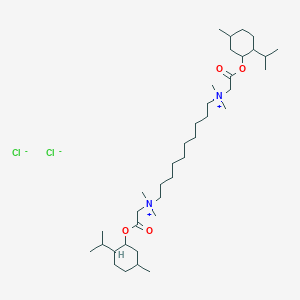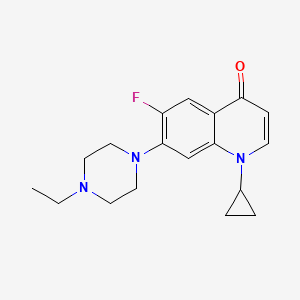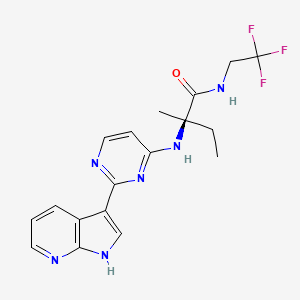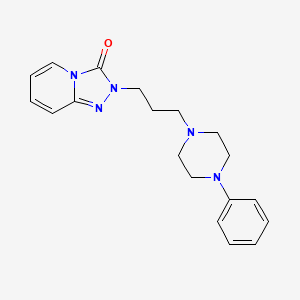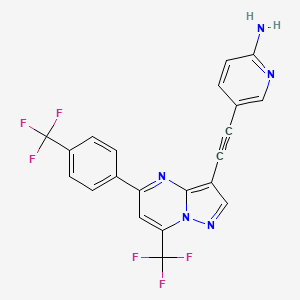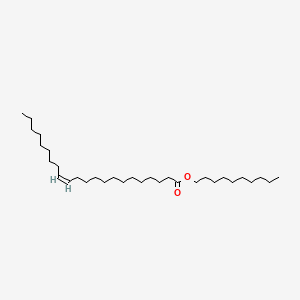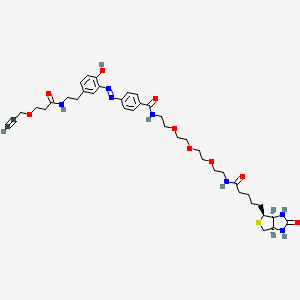
Diazo Biotin-PEG3-Alkyne
説明
Diazo Biotin-PEG3-Alkyne is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a click chemistry reagent, containing an Alkyne group, and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
Synthesis Analysis
Diazo Biotin-PEG3-Alkyne is an alkyne-activated, sodium dithionite (Na 2 S 2 O 4) cleavable biotin probe that allows for efficient release of the captured biomolecules from streptavidin . This reagent contains a biotin moiety linked to an azide group through a spacer arm containing a diazo group that can be cleaved with 50 mM sodium dithionite solution .Molecular Structure Analysis
The molecular formula of Diazo Biotin-PEG3-Alkyne is C39H53N7O9S . It has a molecular weight of 795.95 .Chemical Reactions Analysis
Diazo Biotin-PEG3-Alkyne contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Physical And Chemical Properties Analysis
Diazo Biotin-PEG3-Alkyne has a molecular weight of 795.94 and a molecular formula of C39H53N7O9S . It is a solid substance .科学的研究の応用
“Diazo Biotin-PEG3-Alkyne” is a compound used in bioconjugation, the process of attaching two biomolecules together. It is particularly useful for introducing a biotin moiety to azide-containing biomolecules using Cu (I)-catalyzed Click Chemistry . The hydrophilic spacer arm provides better solubility to the labeled molecules in aqueous media .
One of the key features of “Diazo Biotin-PEG3-Alkyne” is that it allows efficient release of captured biotinylated molecules from streptavidin using sodium dithionite (Na2S2O4) . This makes it a valuable tool in research fields where reversible biotinylation is required.
-
Bioconjugation
- “Diazo Biotin-PEG3-Alkyne” is used in bioconjugation, the process of chemically linking two biomolecules together . This compound is particularly useful for introducing a biotin moiety to azide-containing biomolecules using Cu (I)-catalyzed Click Chemistry .
- The hydrophilic spacer arm of the compound provides better solubility to the labeled molecules in aqueous media .
-
Reversible Biotinylation
-
PROTAC Linker
-
Click Chemistry Reagent
-
Biomolecule Labeling
- “Diazo Biotin-PEG3-Alkyne” can be used for labeling azide-containing biomolecules . This compound contains a biotin moiety linked to an alkyne group through a spacer arm containing a diazo group that can be cleaved with 50 mM sodium dithionite solution . This property makes it a valuable tool in research fields where biomolecule labeling is required .
-
Synthesis of PROTACs
将来の方向性
While specific future directions for Diazo Biotin-PEG3-Alkyne are not mentioned in the sources, the use of diazo compounds in chemical biology is a rapidly developing area . Given their unique and diverse reactivity modes, diazo compounds have found implementation in multicomponent reactions, and are being studied for the generation of complex organic molecules .
特性
IUPAC Name |
N-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]-4-[[2-hydroxy-5-[2-(3-prop-2-ynoxypropanoylamino)ethyl]phenyl]diazenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H53N7O9S/c1-2-18-52-19-14-36(49)40-15-13-28-7-12-33(47)31(26-28)46-45-30-10-8-29(9-11-30)38(50)42-17-21-54-23-25-55-24-22-53-20-16-41-35(48)6-4-3-5-34-37-32(27-56-34)43-39(51)44-37/h1,7-12,26,32,34,37,47H,3-6,13-25,27H2,(H,40,49)(H,41,48)(H,42,50)(H2,43,44,51)/t32-,34-,37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUZFZDETVBCLH-OHTDSXDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCC(=O)NCCC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)C(=O)NCCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOCCC(=O)NCCC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)C(=O)NCCOCCOCCOCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H53N7O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
795.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diazo Biotin-PEG3-Alkyne | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



